3-Fluoro NNEI is a synthetic cannabinoid that has gained attention in the field of research due to its structural characteristics and potential applications. Classified as a synthetic cannabinoid, it is part of a broader category of compounds designed to interact with cannabinoid receptors in the body, specifically the CB1 receptor. The compound's full name reflects its chemical structure, which includes a fluorine atom at the third position of the NNEI molecule.
3-Fluoro NNEI is synthesized in laboratory settings and is primarily used for research and forensic applications. It is categorized under synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. These substances are often studied for their pharmacological effects and potential therapeutic uses, although their safety profiles are not well established .
The synthesis of 3-Fluoro NNEI typically involves several steps, including:
The synthesis process requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
3-Fluoro NNEI has a complex molecular structure characterized by:
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and confirm its identity .
3-Fluoro NNEI undergoes various chemical reactions typical of synthetic cannabinoids, including:
Understanding these reactions is crucial for assessing the compound's pharmacokinetics and potential therapeutic applications.
The mechanism of action for 3-Fluoro NNEI primarily involves its interaction with cannabinoid receptors in the central nervous system. Upon binding to the CB1 receptor, it mimics endogenous cannabinoids, leading to various physiological effects such as analgesia, euphoria, or altered perception.
Research indicates that synthetic cannabinoids like 3-Fluoro NNEI can produce more potent effects compared to natural cannabinoids due to their higher affinity for receptor binding. This has implications for both therapeutic use and potential abuse .
3-Fluoro NNEI exhibits several notable physical and chemical properties:
These properties are critical for handling, storage, and application in research settings .
3-Fluoro NNEI is primarily utilized in scientific research for:
Due to its structural similarities with other synthetic cannabinoids, it serves as a valuable tool for understanding cannabinoid pharmacology and toxicology .
Synthetic cannabinoids (SCs) represent a rapidly evolving class of novel psychoactive substances designed to mimic Δ9-tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 (central nervous system) and CB2 (peripheral tissues). Unlike phytocannabinoids, SCs exhibit greater structural diversity and receptor affinity, often achieving potencies orders of magnitude higher than THC [3] [5]. Early generations (e.g., JWH-018) featured a ketone linker connecting indole/indazole cores to lipophilic tails. Contemporary scaffolds—including carboxamide-linked compounds like NNEI (N-(1-naphthalenyl)-1-pentyl-1H-indole-3-carboxamide)—prioritize metabolic stability and enhanced receptor binding. These design iterations aim to circumvent legal restrictions while intensifying psychoactive effects, though they concomitantly increase risks of severe toxicity [3] [7].
Fluorination is a strategic bioisosteric modification in SC design to optimize pharmacokinetic and pharmacodynamic properties. Terminal fluorination of alkyl chains (e.g., converting JWH-018 to AM-2201) typically enhances CB1 receptor affinity by:
Table 1: Impact of Fluorination on Synthetic Cannabinoid Potency
Non-Fluorinated SC | Fluorinated Analog | CB1 EC₅₀ (nM) | Potency Increase |
---|---|---|---|
JWH-018 | AM-2201 | 2.8 vs. 1.2 | ~2.3-fold |
UR-144 | XLR-11 | 92 vs. 28 | ~3.3-fold |
PB-22 | 5F-PB-22 | 1959 vs. 463 | ~4.2-fold |
Data derived from in vitro FLIPR assays using human CB1 receptors [1]
The naphthalene ring attachment site critically influences SC pharmacology. NNEI derivatives exhibit positional isomerism at the naphthyl group:
O=C(C1=CN(CCC(F)CC)C2=C1C=CC=C2)NC3=C(C=CC=C4)C4=CC=C3
) confirms the 1′-naphthyl orientation, suggesting retained high-affinity binding [2] [5]. Table 2: Receptor Affinity of NNEI Analogues
Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) |
---|---|---|
NNEI | 0.92 | 1.7 |
MN-18 | 1.1 | 2.3 |
JWH-018 | 9.0 | 2.9 |
Kᵢ values from competitive binding assays [5]
Despite its detection in forensic analyses, 3-fluoro NNEI remains pharmacologically uncharacterized. Key knowledge gaps include:
Table 3: Research Priorities for 3-Fluoro NNEI
Research Domain | Critical Unanswered Questions |
---|---|
Receptor Pharmacology | Does 3-fluoro substitution alter signaling bias (G protein vs. β-arrestin)? |
Metabolic Pathways | Are defluorination or fluorinated metabolites produced? |
Analytical Methods | Can compact NMR (e.g., 60 MHz) distinguish it from isomers? |
In Vivo Effects | What is its potency rank in hypothermia/telemetry models? |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: